Cas no 2680800-27-3 (benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate)
benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate
- EN300-28304424
- 2680800-27-3
- benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate
-
- Inchi: 1S/C21H24BrNO5/c1-15(22)13-27-20-18(25-2)11-17(12-19(20)26-3)9-10-23-21(24)28-14-16-7-5-4-6-8-16/h4-8,11-12H,1,9-10,13-14H2,2-3H3,(H,23,24)
- InChI Key: GLWGQMFDYYKTSR-UHFFFAOYSA-N
- SMILES: BrC(=C)COC1=C(C=C(C=C1OC)CCNC(=O)OCC1C=CC=CC=1)OC
Computed Properties
- Exact Mass: 449.08379g/mol
- Monoisotopic Mass: 449.08379g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 11
- Complexity: 469
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 66Ų
benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28304424-0.05g |
benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate |
2680800-27-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28304424-0.1g |
benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate |
2680800-27-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28304424-0.25g |
benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate |
2680800-27-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28304424-0.5g |
benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate |
2680800-27-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28304424-1.0g |
benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate |
2680800-27-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28304424-2.5g |
benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate |
2680800-27-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28304424-5.0g |
benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate |
2680800-27-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28304424-10.0g |
benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate |
2680800-27-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28304424-1g |
benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate |
2680800-27-3 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28304424-5g |
benzyl N-(2-{4-[(2-bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethyl)carbamate |
2680800-27-3 | 5g |
$3520.0 | 2023-09-07 |
benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate
Introduction to Benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate (CAS No. 2680800-27-3)
Benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate, with the CAS number 2680800-27-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its aromatic ring system and the presence of multiple functional groups, make it a subject of interest for researchers exploring novel pharmacophores.
The molecular structure of Benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate encompasses a benzyl moiety attached to an ethyl chain that is further substituted with a phenoxy group. This phenoxy group is linked to a propenyl group, which introduces a degree of unsaturation and potential for further chemical modifications. The presence of two methoxy groups at the 3 and 5 positions of the aromatic ring enhances the electron density on the ring, making it more susceptible to electrophilic substitution reactions. These structural characteristics not only contribute to the compound's reactivity but also open up avenues for its exploration in various chemical transformations.
In recent years, there has been a growing interest in carbamate derivatives due to their broad spectrum of biological activities. Carbamates are known to exhibit properties such as insecticidal, herbicidal, and fungicidal effects, as well as potential applications in medicine. The compound Benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate is no exception and has been studied for its potential pharmacological effects. Specifically, its structural motif suggests that it may interact with biological targets in ways that could lead to therapeutic benefits.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to design derivatives with tailored properties. For instance, the bromine atom on the propenyl group can be used in cross-coupling reactions such as Suzuki or Heck couplings, which are powerful tools for constructing biaryl systems. Similarly, the hydroxyl group on the phenoxy ring can be modified through etherification or esterification reactions, leading to a wide array of possible derivatives.
The pharmaceutical industry has been particularly interested in carbamates due to their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The compound Benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate could serve as a precursor in the synthesis of more complex drugs that target specific diseases. Its structural complexity allows for multiple points of modification, making it a versatile scaffold for drug discovery efforts.
Recent research has highlighted the importance of understanding the SAR (Structure-Activity Relationship) of carbamate derivatives in drug development. By studying how changes in the structure of these compounds affect their biological activity, researchers can gain insights into how to optimize their therapeutic potential. The compound Benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate provides an excellent opportunity to explore these relationships due to its intricate structure and multiple functional groups.
In addition to its pharmaceutical applications, this compound has also shown promise in material science and agrochemical research. The unique combination of functional groups makes it a candidate for developing novel materials with specific properties. For example, its ability to undergo cross-coupling reactions could be exploited in the synthesis of conductive polymers or organic semiconductors.
The synthesis of Benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate involves several key steps that highlight modern synthetic methodologies. The starting materials typically include commercially available aromatic compounds that undergo sequential functionalization via bromination, etherification, and carbamate formation. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the biaryl system efficiently.
The use of computational chemistry has also played a significant role in understanding and optimizing the synthesis of this compound. Molecular modeling studies can predict reaction outcomes and provide insights into how different substituents affect the molecule's properties. These computational approaches are essential for guiding synthetic efforts and minimizing trial-and-error experimentation.
In conclusion, Benzyl N-(2-{4-(2-bromoprop-2-en-1-yl)oxy-3,5-dimethoxyphenyl}ethyl)carbamate (CAS No. 2680800-27-3) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its complex structure and diverse functional groups make it an attractive candidate for further research and development. As our understanding of structure-property relationships continues to evolve, compounds like this one will undoubtedly play a crucial role in advancing scientific knowledge and innovation.
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